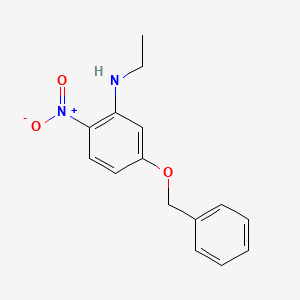![molecular formula C20H12BrCl2NO2 B2968547 3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 315194-47-9](/img/structure/B2968547.png)
3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is a chemical compound with the molecular formula C20H12BrCl2NO2 . It has an average mass of 449.125 Da and a monoisotopic mass of 446.942841 Da .
Molecular Structure Analysis
The molecular structure of this compound has been studied and reported in the literature . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- A study reported the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives, highlighting the importance of intermolecular interactions, including hydrogen bonding and π-interactions, in stabilizing the crystal structures of such compounds. This methodology could be applicable to the synthesis and analysis of "3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide" and similar compounds (Saeed et al., 2020).
Spectroscopic Properties and Antipathogenic Activity
- Research on the synthesis and characterization of acylthioureas, including various halogenated phenyl derivatives, examined their antipathogenic activity, suggesting that such structural motifs could be explored for developing antimicrobial agents with specific focus on antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticonvulsant Activity
- The synthesis and evaluation of a series of benzamides, including 3-bromo analogues, for anticonvulsant activity demonstrate the potential of halogenated benzamides in pharmacological applications. This suggests the relevance of exploring "this compound" for similar activities (Mussoi et al., 1996).
Propiedades
IUPAC Name |
3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl2NO2/c21-13-5-3-4-12(10-13)20(26)24-18-9-8-14(22)11-16(18)19(25)15-6-1-2-7-17(15)23/h1-11H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATMIZDTFPQGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2968466.png)


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2968471.png)

![N-(4-bromophenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2968474.png)

![3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2968478.png)
![2-[6-(Dimethylamino)pyrimidin-4-yl]-5-phenyl-1H-pyrazol-3-one](/img/structure/B2968479.png)


![N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide](/img/structure/B2968484.png)

